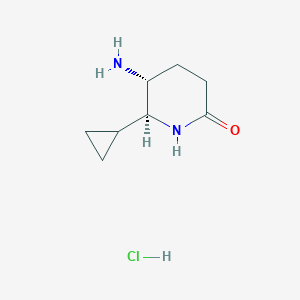
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a cyclopropyl group and a piperidin-2-one core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans typically involves multicomponent reactions (MCRs) catalyzed by transition metals. These reactions incorporate multiple functional groups to form the desired product in a single step. Common catalysts include group 4–8 transition metals, which offer advantages in terms of cost and earth abundance .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods often utilize lipase-catalyzed resolutions to achieve high enantiomeric excess and yield . The process conditions are optimized to ensure efficient conversion and separation of the desired enantiomers.
Chemical Reactions Analysis
Types of Reactions
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized piperidin-2-one derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans
- rac-(5R,6S)-5-amino-6-methylpiperidin-2-one, trans
Uniqueness
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans stands out due to its cyclopropyl group, which imparts unique steric and electronic properties.
Properties
CAS No. |
2138233-23-3 |
|---|---|
Molecular Formula |
C8H15ClN2O |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c9-6-3-4-7(11)10-8(6)5-1-2-5;/h5-6,8H,1-4,9H2,(H,10,11);1H/t6-,8+;/m1./s1 |
InChI Key |
UOQSLUJJTIYXBZ-HNJRQZNRSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]([C@@H]1N)C2CC2.Cl |
Canonical SMILES |
C1CC1C2C(CCC(=O)N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


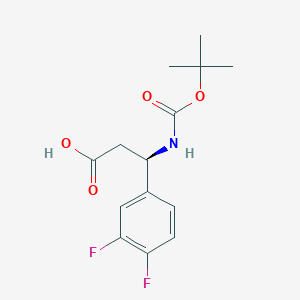
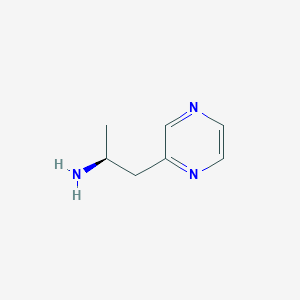
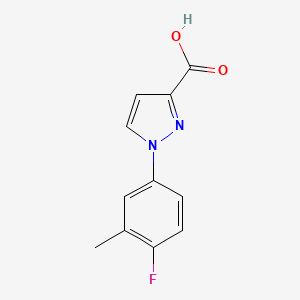
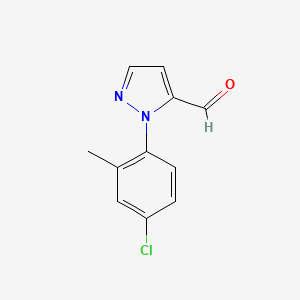
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)
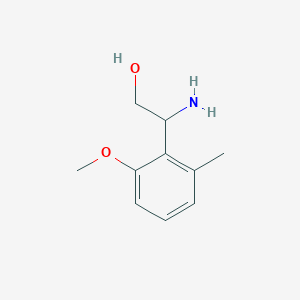
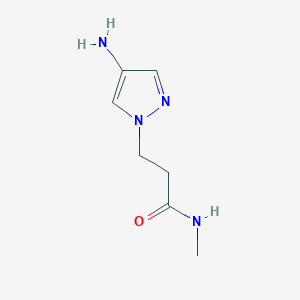
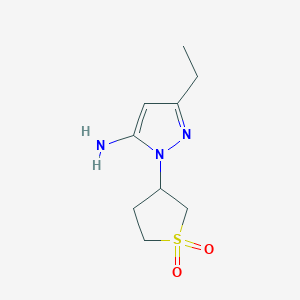
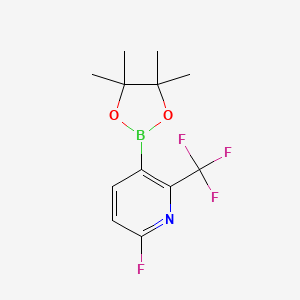

![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)
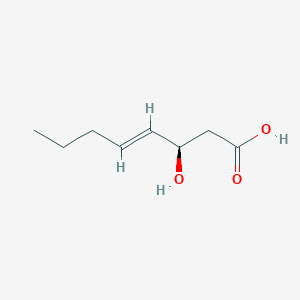
![1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15324887.png)

